molecular formula C14H19N3O3S2 B1420195 6-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine CAS No. 1207000-39-2

6-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine

Cat. No. B1420195
M. Wt: 341.5 g/mol
InChI Key: BRNYLLBPKJMCJQ-UHFFFAOYSA-N
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Description

The compound “6-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine” is a complex organic molecule. It contains a benzo[d]thiazol-2-amine core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The molecule also contains a methylsulfonyl group and a morpholinoethyl group attached to it .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The benzo[d]thiazol-2-amine core, the methylsulfonyl group, and the morpholinoethyl group could all potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar sulfonyl and amine groups could influence its solubility in different solvents .

Scientific Research Applications

Quinazoline Antifolate Thymidylate Synthase Inhibitors

  • Research explored the synthesis of a series of C2-methyl-N10-alkylquinazoline-based antifolates, where the p-aminobenzoate ring was replaced by heterocycles like thiophene and thiazole. These compounds showed potent inhibition of cell growth in L1210 cells, highlighting their potential as inhibitors of thymidylate synthase, an enzyme critical in DNA synthesis (Marsham et al., 1991).

Synthesis of o-Sulfamidotriazobenzenes

  • This study involved the reaction of 1,1'-sulfonylbis(benzotriazole) with secondary amines, including morpholine, to produce o-sulfamidotriazobenzenes. These compounds have potential applications in various chemical synthesis processes (Katritzky et al., 2007).

Reactivity of α-Phosphorylmethyl Benzothiazolyl Sulfoxides

  • Investigating the reactivities of α-phosphorylmethyl benzothiazolyl sulfoxides with different amines, this study found complex product mixtures with potential for diverse chemical applications (Morita et al., 2008).

Methylsulfonyl Benzothiazoles (MSBT) Derivatives

  • The research synthesized novel methylsulfonyl benzothiazole (MSBT) compounds with functionalities like amide, alkoxy, sulfonamide, etc. These compounds displayed promising antimicrobial activity and some showed significant anticancer potential (Lad et al., 2017).

Synthesis of 2-{2,3-Dihydro-1,4-Benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides

  • This study aimed to investigate the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties. These compounds exhibited substantial inhibitory activity against yeast α-glucosidase and acetylcholinesterase (Abbasi et al., 2019).

Synthesis of 1,2,4-Triazole Derivatives as Antimicrobial Agents

  • This research developed 2-morpholine-4ylethyl-1,2,4-triazole-3-ones, which demonstrated good to moderate antimicrobial activities, highlighting their potential as antimicrobial agents (Sahin et al., 2012).

properties

IUPAC Name

6-methylsulfonyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S2/c1-22(18,19)11-2-3-12-13(10-11)21-14(16-12)15-4-5-17-6-8-20-9-7-17/h2-3,10H,4-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNYLLBPKJMCJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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